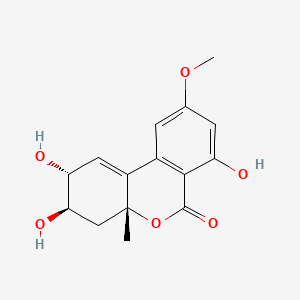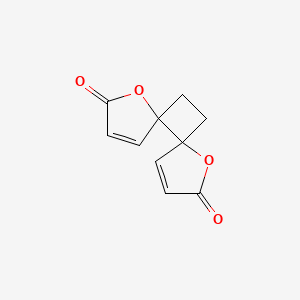
Q Bu-i
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Q Bu-i is a rigid bicyclic analog of TMA and TEA. Molecular probe for calibration of the size of ion channels or receptors sites. Nicotinic AChR blocker. Acetylcholinesterase inhibitor. Lipid layers modifier. Quaternary quinuclidine derivative,, synthetic. Nicotinic AChR: less active than Tetraethylammonium (TEA) and Tetramethylammonium (TMA).
Wissenschaftliche Forschungsanwendungen
Research Productivity Determinants : A study by Babu and Singh (1998) utilized the Q-sort technique to identify factors affecting research productivity, highlighting the complexity of determining scientific productivity and the use of innovative methodologies in research (Babu & Singh, 1998).
Real-Time Quantitative PCR (Q-PCR) in Research : Ginzinger (2002) discusses the transformation of real-time Q-PCR from an experimental tool to a mainstream technology in scientific research, highlighting its applications in measuring mRNA levels, DNA copy number, and more (Ginzinger, 2002).
Q Methodology in Nursing Research : Dennis (1986) provides an overview of Q methodology, emphasizing its relevance in exploring human subjectivity in scientific research, particularly in nursing (Dennis, 1986).
Q Methodology and Qualitative Research : Brown (1996) elaborates on the use of Q methodology in research, combining qualitative and quantitative methods, which is facilitated by developments in computer software (Brown, 1996).
Quantum Dots in Biomedical Applications : Michalet et al. (2005) review the evolution of research on quantum dots (qdots) from electronic materials science to biological applications, highlighting their potential in cell and animal biology (Michalet et al., 2005).
Quantitative Phase Imaging in Biomedicine : Park, Depeursinge, and Popescu (2012, 2018) discuss the emergence of Quantitative Phase Imaging (QPI) as a method for investigating cells and tissues, emphasizing its objective measure of morphology and dynamics (Park, Depeursinge, & Popescu, 2012).
QSAR Modeling : Muratov et al. (2020) highlight the importance of quantitative structure-activity relationships (QSAR) modeling in chemical sciences and its applications beyond traditional boundaries (Muratov et al., 2020).
Gene Expression Data by Quantitative Real-Time RT-PCR : Muller et al. (2002) focus on the mathematical evaluation and analysis of data generated by quantitative real-time PCR, a key tool in gene expression studies (Muller et al., 2002).
Nanocrystal Quantum Dots Development : Efros and Brus (2021) review the development of nanocrystal quantum dots (QD), covering the body of knowledge on the science of QDs and their applications (Efros & Brus, 2021).
Q-methodology in Conservation Research : Zabala, Sandbrook, and Mukherjee (2018) explain the use of Q methodology in conservation research, showcasing its ability to explore human perspectives in this field (Zabala, Sandbrook, & Mukherjee, 2018).
Eigenschaften
Molekularformel |
C11H22BrN |
|---|---|
Molekulargewicht |
248.20 Da. |
Aussehen |
colorless crystal powder. |
Reinheit |
min. 98%. (NMR (D2O)) |
Synonyme |
1-isobutylquinuclidinium bromide, N-isobutylquinuclidinium bromide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



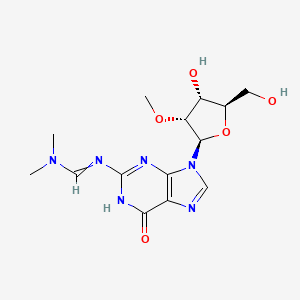

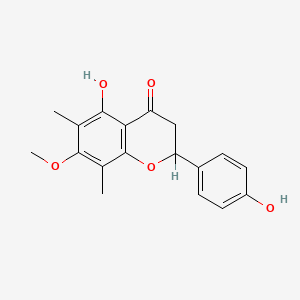
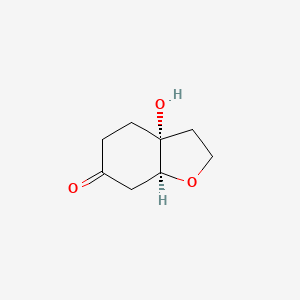
![1-(1-(4-fluorobenzyl)-1H-benzo[d]imidazol-2-yl)-N-methylpiperidin-4-amine](/img/structure/B1149792.png)
![Butyl[(1-methylpiperidin-2-yl)methyl]amine](/img/structure/B1149794.png)
![(8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6-diol](/img/structure/B1149799.png)
